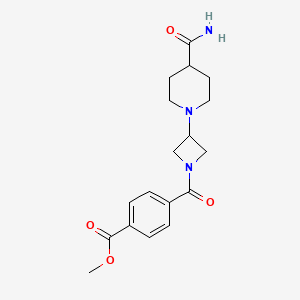

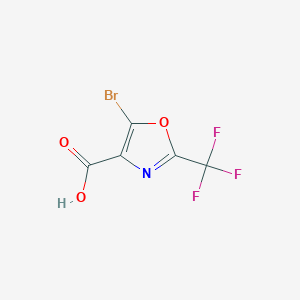

![molecular formula C22H25NO5 B2591116 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 859131-63-8](/img/structure/B2591116.png)

4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

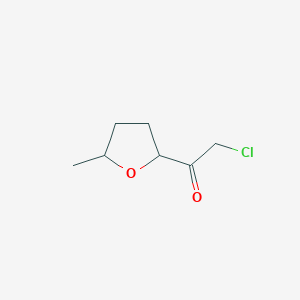

The compound “4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one” is a complex organic molecule with the molecular formula C22H25NO5. It contains several functional groups, including a chromen-2-one group, a phenyl group, and a bis(2-methoxyethyl)amino group .

Molecular Structure Analysis

This compound contains a total of 47 bonds, including 24 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 2 ethers .Aplicaciones Científicas De Investigación

Anti-coagulant

Coumarin derivatives have been used as anti-coagulants . For example, warfarin and dicoumarol are two commonly used anti-coagulants that contain the coumarin motif .

Anti-inflammatory

Coumarin derivatives have shown anti-inflammatory properties . They can be used to develop new drugs for treating inflammatory diseases .

Antibacterial

Coumarin derivatives have demonstrated antibacterial activities . They can inhibit the growth of various bacteria, which makes them potential candidates for developing new antibacterial drugs .

Anticancer

Coumarin derivatives have been tested for anticancer activities . They can inhibit the proliferation and metastasis of many kinds of cancer cells .

Anti-HIV

Some coumarin derivatives have been tested for anti-HIV activities . They can inhibit the replication of HIV, which makes them potential candidates for developing new anti-HIV drugs .

Fluorescent Probes

Coumarin derivatives have strong fluorescence due to their α,β-unsaturated lipid structure . Therefore, they have important application value in fluorescent probes, dyes, and optical materials .

Anti-tuberculosis

Coumarin derivatives have been tested for anti-tuberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, which makes them potential candidates for developing new anti-tuberculosis drugs .

DNA Gyrase Inhibitors

Coumarin derivatives can inhibit DNA gyrase . DNA gyrase is an essential enzyme for DNA replication, and its inhibitors can be used to develop new antibacterial and anticancer drugs .

Safety and Hazards

Bis(2-methoxyethyl)amine, a component of this compound, is known to be a potentially irritating substance that can cause irritation to the eyes, skin, and respiratory system . It is recommended to handle this compound with appropriate safety precautions, including the use of protective eyewear, gloves, and a face mask .

Mecanismo De Acción

Target of action

The compound “4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarin derivatives are known to have various biological activities and can interact with multiple targets. For instance, some coumarin derivatives are used as fluorescent probes for various serine proteases .

Mode of action

Coumarin derivatives often exert their effects by interacting with enzymes or receptors in the body .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Coumarin derivatives are known to be involved in a variety of biochemical processes .

Result of action

Coumarin derivatives can have a wide range of effects depending on their specific structures and targets .

Propiedades

IUPAC Name |

4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-26-10-8-23(9-11-27-2)15-17-12-22(25)28-21-14-18(20(24)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMYOBHEIKEFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)

![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)

![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)